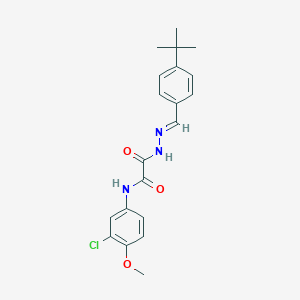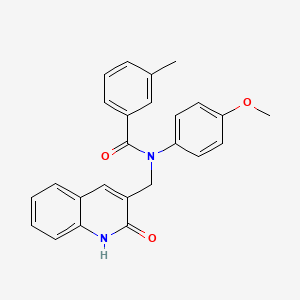
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide, also known as HQMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HQMMA is a synthetic compound that has been synthesized through a variety of methods.
作用机制
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to work through various mechanisms of action. It has been found to inhibit the activity of certain enzymes, which are necessary for the growth and survival of cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to inhibit the production of certain inflammatory cytokines, which are responsible for the inflammatory response in the body. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory cytokines in the body, leading to a reduction in inflammation. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to inhibit the growth and survival of cancer cells, leading to a reduction in tumor growth. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
实验室实验的优点和局限性
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has several advantages and limitations for lab experiments. One advantage is that it has been found to be effective in inhibiting the growth and survival of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases. However, one limitation is that N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide may have potential toxicity, which needs to be further studied.
未来方向
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide. One direction is to further study its potential use as an anti-cancer agent, as it has shown promising results in inhibiting the growth and survival of cancer cells. Additionally, further studies are needed to determine the potential toxicity of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide and its safety for use in humans. Furthermore, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has potential applications in the treatment of various inflammatory and infectious diseases, and further studies are needed to determine its effectiveness in these areas.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-3-methylbenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting product with 2-hydroxy-3-chloromethylquinoline. Another method involves the reaction of 2-hydroxy-3-methylbenzaldehyde with 4-methoxyaniline, followed by the reaction of the resulting product with 2-aminomethylquinoline. Both methods result in the formation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-3-methylbenzamide has been studied for its potential use as an anti-microbial agent, as it has been found to inhibit the growth of various bacteria and fungi.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-6-5-8-19(14-17)25(29)27(21-10-12-22(30-2)13-11-21)16-20-15-18-7-3-4-9-23(18)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBENHPQKCVMDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



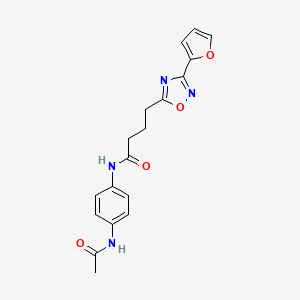
![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)

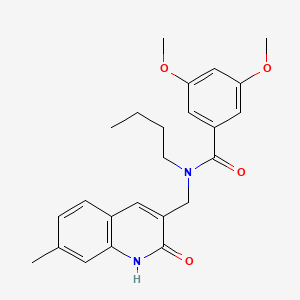


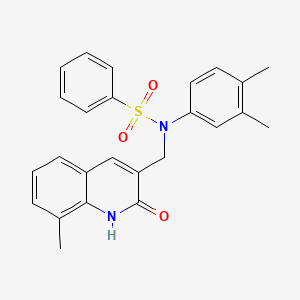

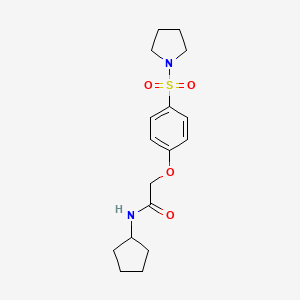

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
